![molecular formula C12H14N4O4S2 B2584265 Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate CAS No. 35746-80-6](/img/structure/B2584265.png)
Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate
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Description
Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate (MEC) is a chemical compound that belongs to the thiadiazole family of compounds. It has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug development. MEC is a versatile compound that can be used as a reagent, catalyst, and inhibitor in various laboratory experiments.
Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, such as the compound , have been synthesized and evaluated as potent antimicrobial agents . They have shown high activity against pathogenic bacteria like E. coli, B. subtilis, and P. aeruginosa, and unicellular fungi like C. albicans .
Anticonvulsant Agents
Compounds with a 1,3,4-thiadiazole scaffold have been studied for their potential as anticonvulsant agents . The in-vivo anticonvulsant activity was checked using MES and pentylenetetrazole-induced model in mice .
Antimicrobial Activity in Film Dressings
1,3,4-thiadiazole modified chitosan has been synthesized and used in film dressings . These film dressings have shown antimicrobial activity, and the release percentages varied according to film dressing formulation .
Synthesis of Novel Compounds
1,3,4-thiadiazole derivatives have been used in the synthesis of novel compounds with significant antimicrobial activity .
Antimicrobial Potential of Derivatives
Among the different derivatives, some compounds have shown good antimicrobial potential .
Biological Properties of Hydrazonoyl Halides
Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazolyl derivatives, have wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications .
properties
IUPAC Name |
methyl N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-3-10-14-15-11(21-10)16-22(18,19)9-6-4-8(5-7-9)13-12(17)20-2/h4-7H,3H2,1-2H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNDTWGMDYIPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate |
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